(4-Fluorobenzoyl)-D-valine
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Overview
Description
(4-Fluorobenzoyl)-D-valine is an organic compound that features a fluorobenzoyl group attached to the amino acid D-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzoyl)-D-valine typically involves the acylation of D-valine with 4-fluorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general procedure involves dissolving D-valine in a suitable solvent, such as dichloromethane, and then adding 4-fluorobenzoyl chloride dropwise while maintaining the reaction mixture at a low temperature. The reaction is usually catalyzed by a base, such as triethylamine, to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorobenzoyl)-D-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
(4-Fluorobenzoyl)-D-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (4-Fluorobenzoyl)-D-valine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A related compound with similar structural features but different functional groups.
Ethyl (4-fluorobenzoyl)acetate: Another compound with a fluorobenzoyl group, used in different chemical contexts
Uniqueness
(4-Fluorobenzoyl)-D-valine is unique due to the presence of both the fluorobenzoyl group and the amino acid D-valine. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
(4-Fluorobenzoyl)-D-valine is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure and Synthesis
This compound is a derivative of valine, an essential amino acid, modified with a fluorobenzoyl group. The synthesis typically involves the acylation of D-valine with 4-fluorobenzoic acid or its derivatives. Recent advancements in fluorination techniques have facilitated the production of such compounds, enhancing their availability for biological evaluation .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 4-fluorobenzoic acid have shown effectiveness against various bacterial strains, suggesting potential applications in combating infections .
- Antioxidant Properties : The antioxidant activity of related compounds has been assessed using methods such as the DPPH assay. These compounds demonstrated varying degrees of radical scavenging ability, indicating their potential use as antioxidant agents .
- Anticancer Effects : Research has highlighted the anticancer properties of similar fluorinated amino acids. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including colon and breast cancer cells, with some exhibiting selective toxicity towards malignant cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
In a notable study, this compound was evaluated for its anticancer properties against various cell lines. The results indicated that the compound exhibited a GI50 (growth inhibition concentration) ranging from 1.88 μM to 12.8 μM across different cancer types, demonstrating its potential as a therapeutic agent in oncology .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorinated moiety enhances the compound's interaction with biological targets, potentially leading to increased binding affinity and altered metabolic pathways.
Mechanism | Description |
---|---|
Enzyme Inhibition | Compounds may inhibit specific enzymes linked to cancer growth or bacterial metabolism |
Protein Interaction | Potential to disrupt protein-protein interactions critical for cellular functions |
Properties
Molecular Formula |
C12H14FNO3 |
---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
(2R)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m1/s1 |
InChI Key |
HNQZRZNWHKVZEX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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